Ácido 3-(piridin-2-ilamino)propanoico

Descripción general

Descripción

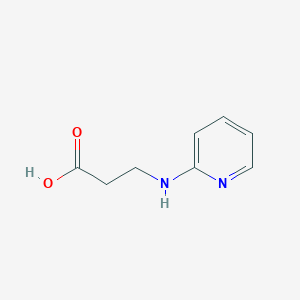

3-(pyridin-2-ylamino)propanoic acid is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . It is characterized by the presence of a pyridine ring attached to an amino group, which is further connected to a propanoic acid moiety. This compound is known for its off-white solid appearance and is used in various chemical and pharmaceutical applications .

Aplicaciones Científicas De Investigación

3-(pyridin-2-ylamino)propanoic acid has several scientific research applications, including:

Mecanismo De Acción

Target of Action

It’s known that this compound can be used in the preparation of dabigatran etexilate derivatives , which are direct thrombin inhibitors. Therefore, it’s possible that 3-(pyridin-2-ylamino)propanoic Acid may interact with similar targets.

Mode of Action

As a potential precursor to Dabigatran etexilate derivatives , it might interact with its targets in a similar way, possibly by inhibiting the activity of thrombin, a key enzyme in the coagulation cascade.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(pyridin-2-ylamino)propanoic acid involves the reaction between 2-aminopyridine and butyl acrylate . The reaction typically occurs under nitrogen protection, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at temperatures ranging from 120-160°C for 16-20 hours . After the reaction, the product is isolated through washing, concentration under reduced pressure, and recrystallization to obtain the desired compound .

Industrial Production Methods

Industrial production methods for 3-(pyridin-2-ylamino)propanoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The raw materials, such as 2-aminopyridine and butyl acrylate, are readily available and cost-effective, making the industrial production economically viable .

Análisis De Reacciones Químicas

Types of Reactions

3-(pyridin-2-ylamino)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group in the pyridine ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Comparación Con Compuestos Similares

Similar Compounds

3-(3-Indolyl)propanoic acid: Similar in structure but contains an indole ring instead of a pyridine ring.

3-(pyridin-3-yl)propanoic acid: Similar but with the pyridine ring attached at a different position.

Uniqueness

3-(pyridin-2-ylamino)propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to form derivatives with significant pharmaceutical applications, such as Dabigatran etexilate, highlights its importance in medicinal chemistry .

Actividad Biológica

3-(Pyridin-2-ylamino)propanoic acid, also known as N-2-Pyridinyl-β-alanine, is an amino acid derivative with notable biological activities. Its molecular formula is C₈H₁₀N₂O₂, and it has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

3-(Pyridin-2-ylamino)propanoic acid can be synthesized through several methods, including the reaction of 2-aminopyridine with acrylic acid or its derivatives. Typical synthesis involves heating 2-aminopyridine with butyl acrylate in the presence of potassium hydroxide, followed by purification via recrystallization. The general reaction can be summarized as follows:

Characterization of the compound is performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry, confirming its structure and purity .

Antimicrobial Properties

Research indicates that 3-(pyridin-2-ylamino)propanoic acid exhibits antimicrobial activity against various bacterial and fungal strains. In particular, studies have reported moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli, although further investigation is necessary to determine the minimum inhibitory concentration (MIC) and mechanisms of action . The following table summarizes some findings related to its antimicrobial efficacy:

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Moderate |

| Candida albicans | 128 | Low |

Anticancer Potential

3-(Pyridin-2-ylamino)propanoic acid has also been evaluated for its anticancer properties. A study involving various cancer cell lines demonstrated that derivatives of this compound can inhibit cell viability, particularly in triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87) cells. The most active derivative showed an IC50 value of 39.2 ± 1.7 μM against MDA-MB-231 cells . This suggests potential for development as an anticancer agent.

The biological activity of 3-(pyridin-2-ylamino)propanoic acid may involve inhibition of specific enzymes, such as histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Inhibiting HDACs has been linked to therapeutic applications in cancer treatment due to their influence on tumor growth and survival .

Case Studies

- Antimicrobial Study : A recent study evaluated the compound's effectiveness against a panel of bacterial strains, revealing promising results that warrant further exploration into its potential as an antimicrobial agent .

- Cancer Cell Line Testing : Research involving MDA-MB-231 and U-87 cell lines indicated that certain derivatives exhibit significant cytotoxicity, suggesting a mechanism involving apoptosis or cell cycle arrest .

Future Directions

Despite the promising biological activities exhibited by 3-(pyridin-2-ylamino)propanoic acid, further research is required to elucidate its mechanisms of action fully. Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic profiling.

- Exploration of structure-activity relationships to optimize efficacy.

- In vivo studies to assess therapeutic potential and safety.

Propiedades

IUPAC Name |

3-(pyridin-2-ylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWUSJOEYZAKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475153 | |

| Record name | 3-(pyridin-2-ylamino)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104961-64-0 | |

| Record name | 3-(pyridin-2-ylamino)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(Pyridin-2-yl)amino]propanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38P56V4DL8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is innovative about the new synthesis method for 3-(pyridin-2-ylamino)propanoic acid described in the research?

A1: The research proposes a novel approach to synthesizing 3-(pyridin-2-ylamino)propanoic acid, a key intermediate in pharmaceutical synthesis. Instead of using potentially hazardous or expensive reagents, this method utilizes 2-chloro-pyridine N-oxide and 3-aminopropionic acid as starting materials []. This approach offers several advantages:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.